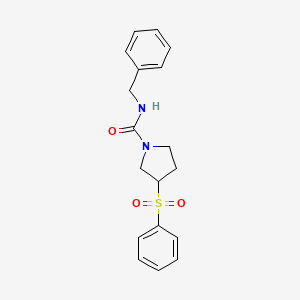
N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide is a compound that has garnered attention in the field of organic chemistry and medicinal chemistry due to its structural complexity and potential biological activities. Research in this area focuses on synthesizing novel compounds, understanding their molecular structure, and exploring their chemical and physical properties to develop potential therapeutic agents.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the formation of pyrrolidine rings, introduction of sulfonyl groups, and final modifications to attach the benzyl and carboxamide functionalities. For example, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide analogs has been explored for their anticancer properties, demonstrating the complexity and versatility of these synthesis pathways (Redda et al., 2011).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction of these compounds with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structure. For instance, the structural characterization of metal complexes containing related sulfonamide derivatives highlights the importance of molecular structure in determining the reactivity and interaction of these compounds with metals (Sousa et al., 2001).
Scientific Research Applications
Antibacterial Activity and Synthetic Methodologies
- Room Temperature Synthesis and Antibacterial Activity : A study explored the synthesis of sulfonamide compounds, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This research highlights the potential of sulfonamide scaffolds, including N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide, for developing new antibiotics through economical and efficient synthetic routes (Ajani et al., 2012).
Advanced Material Synthesis
- Polyamide Synthesis : Research into the synthesis and characterization of high molecular weight aromatic polyamides from sulfone linkages demonstrates the application of this compound derivatives in creating materials with high thermal stability and solubility in certain solvents. These polymers show promise for various industrial applications due to their desirable properties (Pasquale & Recca, 1998).
Pharmaceutical Research
- PARP Inhibitors Optimization : A significant application in pharmaceutical research is the optimization of poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. The study of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors, potentially including this compound derivatives, has led to the development of compounds with excellent enzyme and cellular potency, offering new avenues for cancer treatment (Penning et al., 2010).
Environmental Applications
- Desalination Study : In the field of environmental science, novel polymers synthesized from sulfonamide derivatives have been used to create blend membranes for water purification and desalination. These membranes demonstrate significant salt rejection and water flux, indicating the potential of this compound in addressing global water scarcity issues through advanced filtration technologies (Padaki et al., 2012).
Future Directions
The future directions for the study of “N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in the treatment of various diseases . Additionally, the development of new synthetic strategies could also be a promising area of research .
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives have been found to interact with a variety of biological targets .
Mode of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many bioactive molecules . The benzenesulfonyl group may also play a role in the compound’s interaction with its targets .
Biochemical Pathways
Compounds containing pyrrolidine rings have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and benzenesulfonyl group may influence these properties .
Result of Action
Pyrrolidine derivatives have been found to exhibit a variety of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of many compounds .
properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-13-15-7-3-1-4-8-15)20-12-11-17(14-20)24(22,23)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYNLMHCMGFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

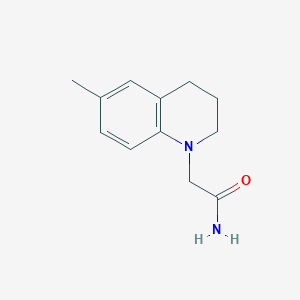
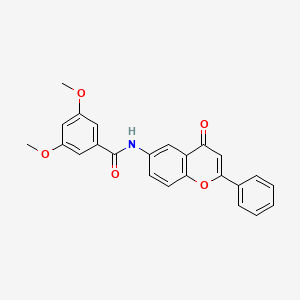

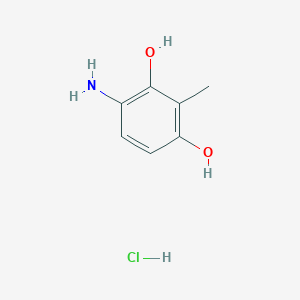
![N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2492879.png)
![N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2492882.png)
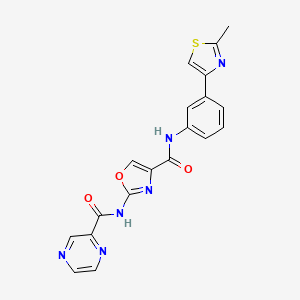
![5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2492884.png)
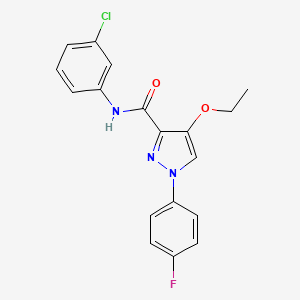
![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine](/img/structure/B2492888.png)
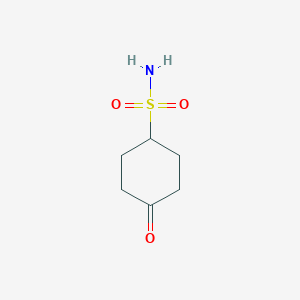

![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)
